2-(3-(Tert-butoxycarbonyl)thiazolidin-2-yl)acetic acid
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Overview
Description
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid is a compound that features a thiazolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid typically involves the protection of an amine group with a Boc group, followed by the formation of the thiazolidine ring. One common method involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thiazolidine ring can be formed through a cyclization reaction involving a thiol and an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid can undergo several types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are commonly used for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: The removal of the Boc group yields the free amine.
Scientific Research Applications
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid involves its ability to act as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate, and it can be removed under acidic conditions . This protection and deprotection mechanism allows for selective transformations in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl (Boc) Group: Commonly used as a protecting group for amines in organic synthesis.
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, which is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Uniqueness
2-{3-[(tert-butoxy)carbonyl]-1,3-thiazolidin-2-yl}acetic acid is unique due to the presence of the thiazolidine ring, which imparts specific chemical properties and potential biological activities. The combination of the Boc group and the thiazolidine ring makes this compound versatile for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H17NO4S |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
WDLNGGVWTABTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1CC(=O)O |
Origin of Product |
United States |
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